butanedioic acid;6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide;hydrate
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Overview
Description
Butanedioic acid;6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide;hydrate is a complex organic compound that combines the properties of butanedioic acid and a tetrahydrocarbazole derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid;6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide;hydrate typically involves multiple steps. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole structure . This is followed by further functionalization to introduce the butanedioic acid and methylamino groups.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its hydrated form.
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid;6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide;hydrate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Butanedioic acid;6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide;hydrate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of butanedioic acid;6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide;hydrate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Succinic acid:
Indole derivatives: These compounds share the indole structure but may have different functional groups and biological activities.
Uniqueness
Butanedioic acid;6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide;hydrate is unique due to its combination of butanedioic acid and tetrahydrocarbazole structures. This combination imparts specific chemical and biological properties that are not found in simpler compounds.
Properties
IUPAC Name |
butanedioic acid;6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O.C4H6O4.H2O/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13;5-3(6)1-2-4(7)8;/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18);1-2H2,(H,5,6)(H,7,8);1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUETXFMONOSVJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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